molecular formula C19H22N6O4 B2405353 9-(2-ethoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921538-97-8

9-(2-ethoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2405353
M. Wt: 398.423
InChI Key: BGTAXHYWCWDCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-ethoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C19H22N6O4 and its molecular weight is 398.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Triazolo purine derivatives have been synthesized and evaluated for their potential as anticancer, anti-HIV, and antimicrobial agents. For instance, Ashour et al. (2012) described the synthesis of some new triazino and triazolo[4,3-e]purine derivatives and tested them for their in vitro anticancer, anti-HIV, and antimicrobial activities. The results indicated significant activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D for certain compounds. Moreover, some compounds displayed moderate anti-HIV-1 activity and significant antimicrobial activity against pathogens such as P. aeruginosa and S. aureus, suggesting the potential of triazolo purine derivatives in developing new therapeutic agents (Ashour et al., 2012).

Antiproliferative Properties

Another study by Sucharitha et al. (2021) synthesized novel fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives and evaluated their in vitro anti-proliferative activity against four human cancer cell lines. Certain derivatives showed strong activity with IC50 values comparable to the standard drug doxorubicin, highlighting the potential of these compounds as anticancer agents (Sucharitha et al., 2021).

properties

IUPAC Name

5-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-5-29-11-10-24-14-16(22(2)19(27)23(3)17(14)26)25-15(20-21-18(24)25)12-6-8-13(28-4)9-7-12/h6-9H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTAXHYWCWDCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-ethoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

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